An In-depth Technical Guide to the Structure and Application of Bis-PEG2-NHS Ester
An In-depth Technical Guide to the Structure and Application of Bis-PEG2-NHS Ester
This guide provides a comprehensive technical overview of Bis-PEG2-NHS Ester, a homobifunctional crosslinker widely utilized by researchers, scientists, and drug development professionals. We will delve into its chemical architecture, mechanism of action, and key applications, with a focus on providing practical, field-proven insights to empower your experimental design and execution.
Unveiling the Molecular Architecture of Bis-PEG2-NHS Ester
Bis-PEG2-NHS Ester is a polyethylene glycol (PEG) derivative characterized by two N-hydroxysuccinimide (NHS) ester functional groups at either end of a short PEG spacer.[1][2] This specific structure imparts a unique combination of reactivity and hydrophilicity, making it a valuable tool in bioconjugation.
The core components of its structure are:
-
Two N-hydroxysuccinimide (NHS) Esters: These are highly reactive groups that readily form stable amide bonds with primary amines (-NH2), which are abundantly found on proteins and other biomolecules.[3][4]
-
A Diethylene Glycol (PEG2) Spacer: This hydrophilic spacer arm enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers.[1][2] The flexibility of the PEG chain also helps to minimize steric hindrance during the conjugation reaction.[5]
| Property | Value | Source |
| Chemical Formula | C₁₆H₂₀N₂O₁₀ | [1] |
| Molecular Weight | 400.34 g/mol | [1] |
| Physical State | White solid | [1] |
| Purity | ≥98% | [1] |
| CAS Number | 65869-63-8 | [1] |
The Chemistry of Conjugation: Mechanism of Action
The utility of Bis-PEG2-NHS Ester as a crosslinker is rooted in the reaction between its NHS ester groups and primary amines. This reaction is a classic example of nucleophilic acyl substitution.[6]
The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses to form a highly stable amide bond and release N-hydroxysuccinimide (NHS) as a byproduct.[3][6]
Figure 1: Reaction mechanism of Bis-PEG2-NHS Ester with a primary amine.
A critical factor governing the efficiency of this conjugation is the competition between the desired reaction with the amine (aminolysis) and the hydrolysis of the NHS ester by water.[6] The pH of the reaction buffer is the most significant parameter influencing this balance.[6][7]
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[6][8] |
| 8.6 | 4 | 10 minutes[6][8] |
As the pH increases, the rate of hydrolysis accelerates, decreasing the half-life of the reactive ester. However, the aminolysis reaction is also more favorable at a slightly alkaline pH, as a greater proportion of the primary amines are deprotonated and thus more nucleophilic.[6][7] The optimal pH for most NHS ester conjugations is between 7.2 and 8.5.[8]
Applications in Bioconjugation and Drug Development
The ability of Bis-PEG2-NHS Ester to efficiently crosslink molecules containing primary amines makes it a versatile tool in various research and therapeutic applications.
Protein Crosslinking
Homobifunctional NHS esters are frequently used to study protein structure and interactions.[9] By covalently linking proximal primary amine groups on the same or different protein molecules, researchers can gain insights into protein conformation and quaternary structure.
Antibody-Drug Conjugate (ADC) Development
A significant application of Bis-PEG2-NHS Ester is in the development of Antibody-Drug Conjugates (ADCs).[1][10] In this context, it serves as a non-cleavable linker to attach a cytotoxic drug to an antibody.[10] The antibody directs the drug to cancer cells, and upon internalization, the drug exerts its cell-killing effect. The PEG2 spacer in the linker can enhance the solubility and stability of the ADC.[1]
Experimental Protocols
The following protocols provide a general framework for using Bis-PEG2-NHS Ester in bioconjugation experiments. It is crucial to optimize the reaction conditions for each specific application.
General Protein Crosslinking Protocol
This protocol describes a general procedure for crosslinking proteins using Bis-PEG2-NHS Ester.[11]
Materials:
-
Protein(s) of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Bis-PEG2-NHS Ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Solution: Dissolve the protein(s) in the amine-free buffer at a concentration of 1-10 mg/mL.[12]
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the Bis-PEG2-NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mM.[13]
-
Initiate Crosslinking Reaction: Add a 5- to 20-fold molar excess of the Bis-PEG2-NHS Ester stock solution to the protein solution.[12] The final concentration of the organic solvent should be less than 10% of the total reaction volume.[14]
-
Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[13]
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[15] Incubate for 15 minutes at room temperature.
-
Purify Conjugate: Remove excess crosslinker and byproducts by using a desalting column or through dialysis.
Figure 2: A typical experimental workflow for protein crosslinking.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Hydrolysis of NHS ester due to moisture.- Suboptimal pH.- Presence of competing amines in the buffer. | - Use a fresh vial of the reagent and store it under desiccated conditions.[12]- Optimize the reaction pH within the 7.2-8.5 range.[12]- Perform a buffer exchange to an amine-free buffer like PBS or HEPES.[12] |
| Precipitation During Reaction | - Altered protein solubility after PEGylation.- High concentration of organic solvent. | - Perform a small-scale pilot experiment to determine the optimal degree of labeling.- Minimize the volume of organic solvent, keeping it below 10% of the total reaction volume.[12] |
| Poor Reproducibility | - Inconsistent pH.- Degradation of the NHS ester over time. | - Use a freshly calibrated pH meter for buffer preparation.- Aliquot the Bis-PEG2-NHS ester upon receipt to minimize exposure to moisture.[12] |
Conclusion
Bis-PEG2-NHS Ester is a powerful and versatile homobifunctional crosslinker with significant applications in both basic research and therapeutic development. Its well-defined structure, which includes two reactive NHS ester groups and a hydrophilic PEG2 spacer, allows for the efficient and stable conjugation of primary amine-containing molecules. By understanding the underlying chemistry and optimizing the reaction conditions, researchers can effectively leverage this reagent to advance their scientific goals.
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Bis-PEG2-NHS ester, CAS 65869-63-8. AxisPharm. [Link]
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Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]
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Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. G-Biosciences. [Link]
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A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. National Institutes of Health. [Link]
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Bis-PEG2-NHS Ester. PubChem. [Link]
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Bis-PEG-NHS. AxisPharm. [Link]
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Bis-PEG21-NHS ester. Immunomart. [Link]
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Protocol for PEG NHS Reagents. AxisPharm. [Link]
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Bis-PEG2-NHS ester. Glyco MindSynth. [Link]
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General protein-protein cross-linking. PubMed. [Link]
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Synthesis, Radiolabeling, and In Vitro and In Vivo Characterization of Heterobivalent Peptidic Agents for Bispecific EGFR and Integrin αvβ3 Targeting. PubMed Central. [Link]
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65869-63-8|Bis-PEG2-NHS ester. ChemExpress. [Link]
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